![molecular formula C23H19N3O5S3 B2888790 4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 441290-30-8](/img/structure/B2888790.png)
4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The indoline and benzothiazole rings are both aromatic systems, which could contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The sulfonyl groups could potentially be reactive, especially under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibition
This compound has been evaluated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in the inflammation process, and its inhibition can lead to anti-inflammatory effects. The compound’s ability to selectively inhibit COX-2 over COX-1 is particularly valuable as it reduces the risk of gastrointestinal side effects associated with non-selective inhibitors .
Anti-inflammatory Activity
In relation to its COX-2 inhibition properties, the compound has been studied for its in vivo anti-inflammatory activity. It has shown promising results in reducing inflammation without causing significant ulcerogenic liability, which is a common concern with many anti-inflammatory drugs .
Ulcerogenic Liability Assessment
The compound’s safety profile has been assessed by examining its ulcerogenic liability. This is an important aspect of drug development, ensuring that the compound does not induce stomach ulcers, which can be a side effect of many anti-inflammatory medications .
Pesticidal Properties
Research has indicated that derivatives of this compound exhibit favorable insecticidal potentials. They have been particularly effective against pests like the oriental armyworm and diamondback moth, suggesting potential applications in agricultural pest management .
Acaricidal Activity
Some derivatives have also displayed lethality against spider mites, which are common pests affecting a variety of plants. This points to the compound’s potential use in developing new acaricides, which are pesticides that target mites and ticks .
Calcium Ion Release in Insect Neurons
Studies have shown that certain derivatives can activate the release of calcium ions in insect central neurons. This activity is crucial for understanding how these compounds affect the nervous system of insects and could lead to the development of more targeted and environmentally friendly insecticides .
Drug-likeness and ADME Profiles
The compound has been subjected to in silico prediction of its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles. This is a critical step in drug discovery to predict the compound’s behavior in biological systems and its potential as a drug candidate .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between the compound and COX-2 at the molecular level. These studies help in predicting the efficacy of the compound and guiding further structural modifications to enhance its activity .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Reverse Transcriptase (RT) enzyme, which plays a significant role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .
Mode of Action
The compound interacts with the RT enzyme, inhibiting its function. The two more active compounds exhibited better inhibitory action than the reference compound, nevirapine . The most active derivative binds stably to the allosteric center of RT .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme. This inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 lifecycle .
Result of Action
The inhibition of the RT enzyme by the compound disrupts the replication of HIV-1, potentially reducing the viral load in the body .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S3/c1-33(28,29)18-10-11-19-21(14-18)32-23(24-19)25-22(27)16-6-8-17(9-7-16)34(30,31)26-13-12-15-4-2-3-5-20(15)26/h2-11,14H,12-13H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFDUXYGTXOFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.